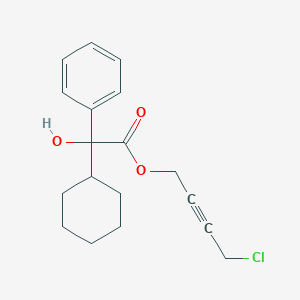

4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate is an organic compound with the molecular formula C18H21ClO3 and a molecular weight of 320.81 g/mol . It is a solid substance that appears as white or off-white crystals . This compound is primarily used in research settings, particularly in the field of proteomics .

Méthodes De Préparation

The synthesis of 4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be achieved through chemical synthesis methods. One common approach involves the esterification reaction between 4-Chlorobut-2-yn-1-ol and 2-cyclohexyl-2-hydroxy-2-phenylacetic acid in the presence of an acid catalyst in an organic solvent . This method ensures the formation of the ester bond, resulting in the desired compound.

Analyse Des Réactions Chimiques

4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into reduced forms, depending on the reagents and conditions used.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Applications De Recherche Scientifique

Chemistry

4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate serves as a reactant in the synthesis of various organic compounds. Notably, it is used to prepare substituted glycolic acid derivatives, which have applications as antispasmodics and in regulating urinary functions. The compound's ability to undergo oxidation, reduction, and substitution reactions enhances its utility in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms oxidized products under specific conditions. |

| Reduction | Can be converted into reduced forms using reducing agents like lithium aluminum hydride. |

| Substitution | Participates in reactions where functional groups are replaced. |

Biology

In biochemical research, this compound is utilized for its role in proteomics studies. It can act as a biochemical tool to investigate protein interactions and functions, thereby contributing to the understanding of biological processes at the molecular level.

Medicine

The derivatives of this compound are being explored for their potential therapeutic uses, particularly their antispasmodic properties . This makes them candidates for developing treatments for conditions involving muscle spasms or urinary tract issues.

Industrial Applications

This compound also finds applications in the chemical industry , where it functions as a ligand in various organic synthesis reactions. It can be employed as a catalyst or reagent, facilitating the production of other chemical compounds.

Case Study 1: Antispasmodic Activity

A study explored the antispasmodic effects of derivatives synthesized from this compound. Researchers found that specific derivatives exhibited significant muscle relaxant properties in animal models, suggesting potential therapeutic applications in treating gastrointestinal spasms.

Case Study 2: Proteomics Research

In another investigation, this compound was used to tag proteins for mass spectrometry analysis, aiding in the identification and quantification of proteins within complex biological samples. The findings demonstrated its effectiveness as a labeling agent in proteomics workflows.

Mécanisme D'action

The mechanism of action of 4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions or other substrates, facilitating catalytic reactions or forming complexes that exhibit unique chemical properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be compared with similar compounds such as 4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate While both compounds share a similar core structure, the presence of different substituents (eg, diethylamino group) can lead to variations in their chemical properties and applications

Activité Biologique

4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate, identified by its CAS number 127755-21-9, is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings to provide a comprehensive understanding of its activity.

The molecular formula of this compound is C18H21ClO3 with a molecular weight of approximately 320.81 g/mol. The compound is characterized by the presence of a chlorobutynyl group and a phenylacetate moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁ClO₃ |

| Molecular Weight | 320.81 g/mol |

| Density | 1.216 ± 0.06 g/cm³ |

| Boiling Point | 480.3 ± 40.0 °C |

| CAS Number | 127755-21-9 |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its pharmacological effects and potential applications in medicine.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, alkyl esters related to this compound have shown the ability to induce precocious metamorphosis in insect larvae, which is indicative of juvenile hormone activity modulation . Such hormonal activities can be leveraged for developing insecticides or therapeutic agents targeting similar pathways in humans.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the chlorobutynyl group may play a crucial role in interacting with cellular targets, potentially affecting pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds related to or derived from 4-Chlorobut-2-yn-1-yloxy derivatives:

- Insect Hormonal Activity : Research has demonstrated that certain derivatives can induce hormonal changes in insects, suggesting potential applications in pest control .

- Anticancer Properties : A study on related compounds indicated that they can inhibit tumor growth and induce apoptosis in cancer cell lines, although specific data on this compound is limited .

- Pharmacological Potential : The structural characteristics suggest potential interactions with various biological targets, warranting further pharmacological exploration .

Propriétés

IUPAC Name |

4-chlorobut-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClO3/c19-13-7-8-14-22-17(20)18(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1,3-4,9-10,16,21H,2,5-6,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWMJDSLUOLCLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)OCC#CCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.